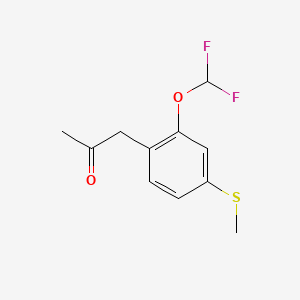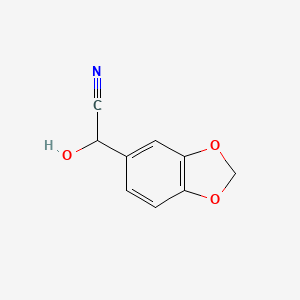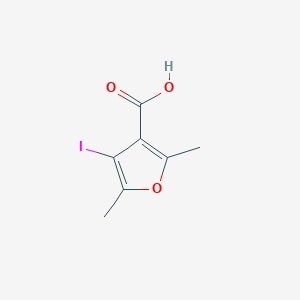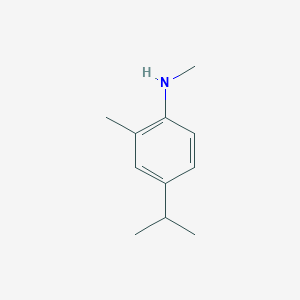
4-Isopropyl-N,2-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-N,2-dimethylaniline is an organic compound belonging to the class of anilines It features an isopropyl group and two methyl groups attached to the nitrogen and the benzene ring, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-N,2-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group onto the benzene ring. Subsequent methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the same fundamental reactions as the laboratory synthesis but is scaled up to accommodate larger volumes. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: 4-Isopropyl-N,2-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
4-Isopropyl-N,2-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 4-Isopropyl-N,2-dimethylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation .
類似化合物との比較
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
2,6-Dimethylaniline: An aniline derivative with two methyl groups on the benzene ring.
4-Isopropylaniline: An aniline derivative with an isopropyl group on the benzene ring
Uniqueness: 4-Isopropyl-N,2-dimethylaniline is unique due to the combination of an isopropyl group and two methyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .
特性
CAS番号 |
80826-02-4 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
N,2-dimethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-8(2)10-5-6-11(12-4)9(3)7-10/h5-8,12H,1-4H3 |
InChIキー |
XQBKHSFRKDTCBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


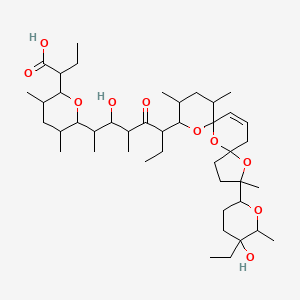
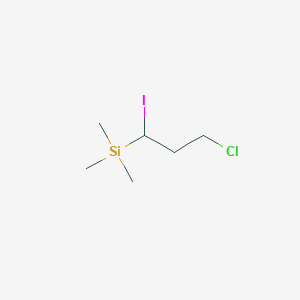
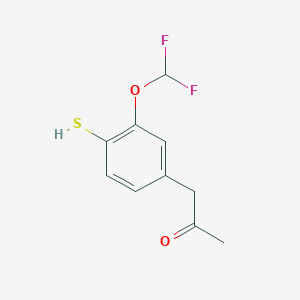
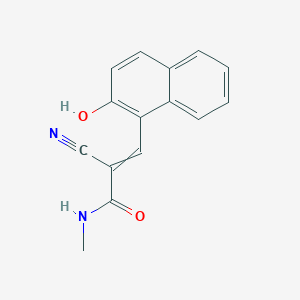
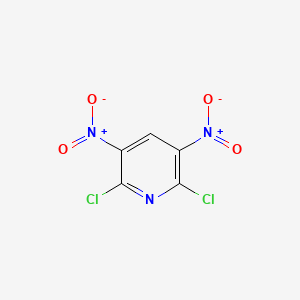
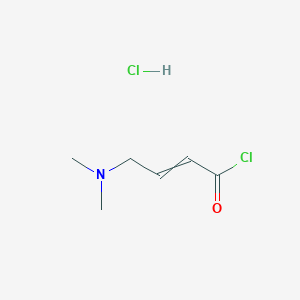
![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)
